1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)aMino]-2-pyriMidinyl][(6-fluoro-1H-indazol-4-yl)Methyl]aMino]-
Description
The compound 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- is a structurally complex molecule featuring:
- A pyrimidine core substituted with a 5-cyclopropylpyrazole moiety.
- A 6-fluoro-1H-indazol-4-ylmethyl group linked via an amino bridge.
- A 1-propanol side chain.
Properties
Molecular Formula |
C21H23FN8O |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-[(6-fluoro-1H-indazol-4-yl)methyl]amino]propan-1-ol |
InChI |
InChI=1S/C21H23FN8O/c1-12(11-31)30(10-14-6-15(22)7-18-16(14)9-24-27-18)21-23-5-4-19(26-21)25-20-8-17(28-29-20)13-2-3-13/h4-9,12-13,31H,2-3,10-11H2,1H3,(H,24,27)(H2,23,25,26,28,29) |
InChI Key |
GHYZGSZITPRQRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N(CC1=C2C=NNC2=CC(=C1)F)C3=NC=CC(=N3)NC4=NNC(=C4)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole and indazole structures, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity. For example, oxidation reactions might be performed at elevated temperatures in acidic or basic media, while reduction reactions often require anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound shares core motifs with several pyridine, pyridazine, and pyrimidine derivatives documented in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
- Substituent Diversity: The target compound’s 6-fluoroindazolyl group distinguishes it from phenoxy-substituted analogs like 8o and 10b, which exhibit dihydroorotate dehydrogenase (DHODH) inhibitory activity . Fluorine atoms in these analogs enhance metabolic stability and binding affinity, suggesting the target’s fluoroindazol group may confer similar advantages.
- Core Flexibility : Unlike rigid pyridazine derivatives (e.g., 10b ), the pyrimidine core in the target compound may allow for greater conformational adaptability in target binding.
- Functional Groups: The cyclopropyl moiety, common in 8o and 10b, is known to improve pharmacokinetic properties by reducing oxidative metabolism .
Research Findings and Implications
- Fluorine Impact : Fluorinated substituents in analogs enhance target binding and metabolic stability . The 6-fluoroindazol group in the target compound likely serves a similar purpose.
- Synthetic Feasibility: The absence of explicit synthesis data for the target compound necessitates reliance on methods for analogs, with adjustments for its unique indazole and propanol groups.
- Unanswered Questions : The biological target, potency, and pharmacokinetic profile of the compound remain uncharacterized in the available literature.
Biological Activity
1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- is a complex organic compound with potential therapeutic applications. Characterized by its intricate structure, which includes a propanol backbone and multiple functional groups, this compound is of interest in medicinal chemistry due to its possible interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of the compound is C21H23FN8O. Its structure features:
- Propanol backbone : Provides a hydrophilic character.
- Aromatic rings : Contribute to π-stacking interactions with biological macromolecules.
- Amino groups : Potential sites for hydrogen bonding with receptors or enzymes.
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activities, particularly in the context of targeting specific enzymes and receptors involved in various cellular pathways. The presence of pyrazole and pyrimidine moieties indicates potential for interacting with biological systems, possibly affecting processes such as cell proliferation and apoptosis.
The exact mechanism through which 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- exerts its effects remains to be fully elucidated. However, it is hypothesized that:
- Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular responses.
In Vitro Studies
Research has indicated that compounds structurally similar to 1-Propanol, 2-[[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl][(6-fluoro-1H-indazol-4-yl)methyl]amino]- exhibit notable biological activity. For instance:
- Kinesin Spindle Protein (KSP) Inhibition : Similar compounds have shown efficacy in arresting cells in mitosis, indicative of cancer therapeutic potential .
Case Studies
Several case studies have focused on the pharmacological properties of related compounds:
- Compound AZD4877 : This KSP inhibitor demonstrated significant anticancer activity by inducing monopolar spindle formation .
- DDR2 Inhibitors : Related compounds have shown promising results in inhibiting DDR2 kinase activity, which is crucial for cell signaling in cancer progression .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to 1-Propanol, 2-[...]:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| AZD4877 | KSP inhibitor | Induces cell death in cancer cells |
| DDR2 Inhibitor | Kinase inhibition | Reduces tumor growth in vivo |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
